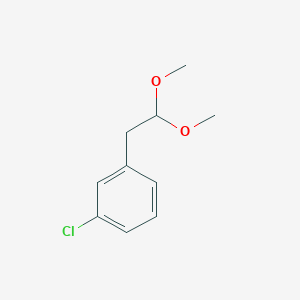

1-Chloro-3-(2,2-dimethoxyethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(2,2-dimethoxyethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2/c1-12-10(13-2)7-8-4-3-5-9(11)6-8/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFDKNFRSDFQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC(=CC=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 1-Chloro-3-(2,2-dimethoxyethyl)benzene

An In-Depth Technical Guide to 1-Chloro-3-(2,2-dimethoxyethyl)benzene: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 1-Chloro-3-(2,2-dimethoxyethyl)benzene, a versatile chemical intermediate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, properties, plausible synthetic routes, reactivity, and potential applications, particularly as a building block in the synthesis of complex organic molecules and pharmaceutical agents.

Chemical Identity and Structural Elucidation

1-Chloro-3-(2,2-dimethoxyethyl)benzene is an organic compound featuring a benzene ring substituted with a chlorine atom at the meta position and a dimethoxyethyl group. The latter is a protected form of an acetaldehyde moiety, which makes this compound a valuable synthon in organic chemistry.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | 1-chloro-3-(2,2-dimethoxyethyl)benzene | [1] |

| CAS Number | 42866-88-6 | [1] |

| Synonyms | 3-Chloro-1-(2,2-dimethoxyethyl)benzene, Benzene, 1-chloro-3-(2,2-dimethoxyethyl)-, m-Chloro(2,2-dimethoxyethyl)benzene | [1] |

| Molecular Formula | C₁₀H₁₃ClO₂ | [2] |

| Molecular Weight | 200.66 g/mol | [2] |

| SMILES | COC(CC1=CC(Cl)=CC=C1)OC | [2] |

| InChI | InChI=1S/C10H13ClO2/c1-12-10(13-2)7-8-4-3-5-9(11)6-8/h3-6,10H,7H2,1-2H3 | [2] |

| InChIKey | HXFDKNFRSDFQDE-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 2.7 | [2] |

| Stereochemistry | Achiral | [1] |

Plausible Synthetic Pathways

There is no established, single method for the synthesis of 1-Chloro-3-(2,2-dimethoxyethyl)benzene. However, based on fundamental organic reactions, several viable synthetic routes can be proposed. A logical approach would involve the formation of the carbon-carbon bond between the aromatic ring and the ethyl side chain, followed by the introduction or modification of the functional groups.

One such pathway could start from 3-chlorobenzaldehyde. This approach involves a Wittig reaction to introduce the second carbon of the ethyl chain, followed by reactions to establish the acetal functionality.

Caption: A proposed synthetic workflow for 1-Chloro-3-(2,2-dimethoxyethyl)benzene.

Experimental Protocol: A Hypothetical Synthesis

The following is a detailed, step-by-step methodology for a plausible synthesis of 1-Chloro-3-(2,2-dimethoxyethyl)benzene:

Step 1: Synthesis of (Methoxymethyl)triphenylphosphonium chloride

-

To a solution of triphenylphosphine in toluene, add chloromethyl methyl ether.

-

Stir the mixture at room temperature for 24 hours.

-

Filter the resulting white precipitate, wash with cold toluene, and dry under vacuum to obtain (methoxymethyl)triphenylphosphonium chloride.

Step 2: Wittig Reaction to form 3-Chloro-β-methoxystyrene

-

Suspend (methoxymethyl)triphenylphosphonium chloride in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to -78°C and add n-butyllithium (n-BuLi) dropwise to form the ylide.

-

Add a solution of 3-chlorobenzaldehyde in THF to the ylide solution and allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-chloro-β-methoxystyrene.

Step 3: Acetalization to form 1-Chloro-3-(2,2-dimethoxyethyl)benzene

-

Dissolve 3-chloro-β-methoxystyrene in an excess of dry methanol.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

-

Stir the reaction at room temperature for 24 hours.

-

Neutralize the reaction with a weak base, such as sodium bicarbonate solution.

-

Extract the product with a non-polar solvent like hexane.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo to obtain the final product, 1-Chloro-3-(2,2-dimethoxyethyl)benzene.

Predicted Spectroscopic Profile

Without experimental data, the spectroscopic characteristics of 1-Chloro-3-(2,2-dimethoxyethyl)benzene can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons (4H) in the range of δ 7.0-7.3 ppm, likely as complex multiplets. A triplet (1H) for the methine proton of the acetal at ~δ 4.5 ppm. A doublet (2H) for the methylene protons adjacent to the aromatic ring at ~δ 2.9 ppm. Two singlets (6H total) for the two methoxy groups at ~δ 3.3 ppm. |

| ¹³C NMR | Aromatic carbons would appear in the range of δ 125-145 ppm, with the carbon bearing the chlorine atom being the most downfield. The methine carbon of the acetal would be around δ 103 ppm. The methylene carbon would be around δ 40 ppm. The methoxy carbons would be at approximately δ 53 ppm. |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 200 and an M+2 peak at m/z 202 with an intensity ratio of approximately 3:1, characteristic of a monochlorinated compound. A major fragment would be the loss of a methoxy group (•OCH₃) to give a peak at m/z 169. Another significant fragment would be the tropylium-like ion at m/z 125 resulting from the cleavage of the C-C bond between the methylene and acetal carbons. |

| IR Spectroscopy | C-H stretching of the aromatic ring around 3000-3100 cm⁻¹. C-H stretching of the aliphatic parts (methyl and methylene groups) between 2800-3000 cm⁻¹. C=C stretching of the benzene ring in the 1450-1600 cm⁻¹ region. Strong C-O stretching bands for the acetal group between 1050-1150 cm⁻¹. A C-Cl stretching band in the fingerprint region, typically around 600-800 cm⁻¹. |

Chemical Reactivity and Synthetic Applications

The reactivity of 1-Chloro-3-(2,2-dimethoxyethyl)benzene is dictated by its three key structural features: the chloro-substituted aromatic ring, the benzylic position, and the acetal group.

Sources

An In-depth Technical Guide to 1-Chloro-3-(2,2-dimethoxyethyl)benzene

This technical guide provides a comprehensive overview of 1-Chloro-3-(2,2-dimethoxyethyl)benzene, a substituted aromatic compound with significant potential as a versatile intermediate in synthetic organic chemistry, particularly within the realm of pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, properties, synthesis, and applications.

Chemical Identity and Synonyms

1-Chloro-3-(2,2-dimethoxyethyl)benzene is an organic compound featuring a benzene ring substituted with a chlorine atom at the meta-position relative to a 2,2-dimethoxyethyl group. The presence of the chloro and acetal functionalities makes it a valuable building block for introducing these moieties into more complex molecular architectures.

-

CAS Number: 42866-88-6[1]

-

Systematic Name: 1-Chloro-3-(2,2-dimethoxyethyl)benzene[1]

-

Other Synonyms:

Physicochemical and Spectroscopic Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClO₂ | [1] |

| Molecular Weight | 200.66 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (Predicted) | N/A |

| Boiling Point | Estimated 240-260 °C at 760 mmHg | Inferred from related compounds |

| Density | Estimated 1.1 g/cm³ | Inferred from related compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, THF). Insoluble in water. (Predicted) | N/A |

| XlogP | 2.7 | [2] |

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 7.20-7.30 (m, 4H, Ar-H)

-

δ 4.50 (t, J=5.5 Hz, 1H, -CH(OCH₃)₂)

-

δ 3.40 (s, 6H, -OCH₃)

-

δ 2.90 (d, J=5.5 Hz, 2H, Ar-CH₂)

-

-

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ 140.0 (Ar-C)

-

δ 134.5 (Ar-C-Cl)

-

δ 129.8 (Ar-CH)

-

δ 128.5 (Ar-CH)

-

δ 127.0 (Ar-CH)

-

δ 126.5 (Ar-CH)

-

δ 103.0 (-CH(OCH₃)₂)

-

δ 53.0 (-OCH₃)

-

δ 41.0 (Ar-CH₂)

-

Mass Spectrometry (MS):

The electron ionization mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine would result in a distinctive M+2 isotopic pattern with a ratio of approximately 3:1.

-

Predicted m/z values: 200/202 ([M]⁺), 169/171 ([M-OCH₃]⁺), 125 ([M-CH(OCH₃)₂]⁺), 75 ([CH(OCH₃)₂]⁺).

Synthesis and Mechanistic Considerations

A specific, peer-reviewed synthesis protocol for 1-Chloro-3-(2,2-dimethoxyethyl)benzene is not widely published. However, a logical and efficient synthesis can be designed based on established organic chemistry principles, starting from commercially available 3-chlorophenylacetaldehyde. The core of this synthesis is the protection of the aldehyde group as a dimethyl acetal, which is a standard and high-yielding reaction.

Proposed Synthetic Pathway: Acetalization of 3-Chlorophenylacetaldehyde

The most direct route involves the acid-catalyzed reaction of 3-chlorophenylacetaldehyde with methanol. The acetal functional group serves as a robust protecting group for the aldehyde, which can be readily deprotected under acidic conditions when required for subsequent synthetic steps.

Caption: Proposed synthesis of 1-Chloro-3-(2,2-dimethoxyethyl)benzene.

Detailed Experimental Protocol (Prophetic)

This protocol is a self-validating system; successful formation of the acetal can be easily monitored by the disappearance of the aldehyde proton signal in ¹H NMR spectroscopy.

Materials:

-

3-Chlorophenylacetaldehyde

-

Anhydrous Methanol

-

p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

-

Anhydrous Sodium Bicarbonate

-

Anhydrous Magnesium Sulfate

-

Dichloromethane (DCM) or Diethyl Ether

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-chlorophenylacetaldehyde in a 5-10 fold excess of anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approx. 0.01-0.05 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS, observing the consumption of the starting aldehyde. Gentle heating to reflux may be applied to accelerate the reaction if necessary.

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Remove the bulk of the methanol using a rotary evaporator. To the remaining residue, add water and extract the product with dichloromethane or diethyl ether (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify further by vacuum distillation.

Applications in Drug Discovery and Development

Aromatic chlorides and acetal-protected aldehydes are valuable synthons in medicinal chemistry. The title compound offers two key reactive handles for molecular elaboration. Aromatic compounds are foundational in many pharmaceuticals due to their rigid structures which can effectively interact with biological targets.[3][4]

Role as a Synthetic Intermediate

The 1-chloro-3-(2,2-dimethoxyethyl)benzene scaffold can be utilized in several ways:

-

Nucleophilic Aromatic Substitution (SNAAr): The chlorine atom can be displaced by various nucleophiles, particularly if activating groups are present or under specific catalytic conditions (e.g., Buchwald-Hartwig amination).

-

Cross-Coupling Reactions: The chloro-substituent can participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

-

Deprotection to Aldehyde: The dimethoxyethyl group can be hydrolyzed under mild acidic conditions to reveal the aldehyde functionality. This aldehyde can then be used in a wide range of transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

Caption: Synthetic utility of 1-Chloro-3-(2,2-dimethoxyethyl)benzene in drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-Chloro-3-(2,2-dimethoxyethyl)benzene is not available. Therefore, handling precautions should be based on data from structurally similar compounds, such as other chlorinated aromatic hydrocarbons.

-

General Hazards: Expected to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1-Chloro-3-(2,2-dimethoxyethyl)benzene is a promising, albeit not widely commercialized, chemical intermediate. Its bifunctional nature, combining a reactive aromatic chloride with a protected aldehyde, provides significant synthetic flexibility. This guide offers a foundational understanding of its properties and potential applications, encouraging further exploration by the scientific community in the development of novel therapeutics and other advanced materials.

References

-

Inxight Drugs. 1-Chloro-3-(2,2-dimethoxyethyl)benzene. Available at: [Link]

-

PubChem. 1-Chloro-3-(2,2-dimethylpropyl)benzene. Available at: [Link]

-

FAQ. What is the synthesis, uses, and toxicity of Chloroacetaldehyde dimethyl acetal?. Available at: [Link]

-

Baraznenok, I. L., et al. Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal. Available at: [Link]

- Patsnap. Preparation method of chloroacetaldehyde dimethyl acetal.

-

PubChemLite. 1-chloro-3-(2,2-dimethoxyethyl)benzene. Available at: [Link]

-

Cheméo. Chemical Properties of Benzene, 1-chloro-3-(2,2,2-trifluoroethyl). Available at: [Link]

-

EPA. 1-Chloro-3-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene Properties. Available at: [Link]

- Google Patents. Method for manufacturing chlor-1,4-dimethoxybenzene.

- Google Patents. Process for the selective aliphatic chlorination of alkylbenzenes.

-

SciSpace. A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. Available at: [Link]

-

SpectraBase. Chlorobenzene. Available at: [Link]

-

Garg Lab - UCLA. Patents & Products. Available at: [Link]

- Google Patents. Process for the preparation of 2-chloro-1,3-dimethoxybenzene.

- Google Patents. Process for the manufacture of chloroacetaldehyde dimethyl acetal.

-

NIST. Benzene, (2,2-dimethoxyethyl)-. Available at: [Link]

- Google Patents. Process for the preparation of 2-chloro-1,3-dimethoxybenzene.

-

Doc Brown's Advanced Organic Chemistry. C6H5Cl mass spectrum of chlorobenzene. Available at: [Link]

-

Prime Scholars. Benzene: A Fundamental Chemical with Diverse Applications. Available at: [Link]

-

Journal of Biochemical Technology. Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. Available at: [Link]

-

PharmaCompass. chloroethylbenzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]

Sources

Thermodynamic Stability of Chlorinated Aromatic Acetals: A Technical Guide

Executive Summary

In the context of drug development and organic synthesis, the stability of protecting groups and prodrug moieties is a critical design parameter. Chlorinated aromatic acetals represent a unique class of functional groups where thermodynamic stability (equilibrium favorability) and kinetic stability (resistance to hydrolysis) are decoupled.

This guide provides a technical analysis of how chlorine substituents on the aromatic ring influence the hydrolytic lability of acetals. The core insight is that while cyclic structures confer thermodynamic robustness via entropy, the introduction of chlorine atoms—particularly in the para and ortho positions—confers kinetic resistance to acid hydrolysis by destabilizing the rate-determining oxocarbenium intermediate. This tunable stability makes them invaluable for controlled-release prodrugs and robust protecting groups.

Part 1: Mechanistic Underpinnings

To engineer stability, one must first understand the mechanism of degradation. Aromatic acetals hydrolyze under acidic conditions primarily via the A1 Mechanism (unimolecular acid-catalyzed cleavage).

The A1 Hydrolysis Pathway

The reaction proceeds through three distinct stages:

-

Protonation: Rapid, reversible protonation of an acetal oxygen.

-

Rate-Limiting Step (RDS): Cleavage of the C–O bond to form a resonance-stabilized oxocarbenium ion and an alcohol.

-

Hydration: Nucleophilic attack by water, followed by hemiacetal breakdown to the aldehyde and alcohol.

The energy barrier of the RDS is directly governed by the stability of the oxocarbenium ion .

Figure 1: The A1 mechanism of acetal hydrolysis. The transition state leading to the oxocarbenium ion is the focal point for stability engineering.

Part 2: Thermodynamic vs. Kinetic Stability[1][2]

It is imperative to distinguish between the two forms of stability, as they are driven by different structural vectors.

Thermodynamic Stability ( )

This refers to the position of the equilibrium between the acetal and the parent aldehyde/alcohol.

-

Driver: Entropy (

). -

The "Entropic Lock": Cyclic acetals (dioxolanes, dioxanes) are thermodynamically more stable than acyclic analogs (dimethyl/diethyl acetals). The formation of a cyclic acetal releases two molecules of water for every one molecule of diol used, but the reverse reaction (hydrolysis) requires the ordering of water.

-

Chlorine Effect: Minimal. The position of the equilibrium is largely determined by the bond strengths and entropy, not the electronic nature of the ring substituent.

Kinetic Stability ( )

This refers to how fast the acetal hydrolyzes in acidic media.

-

Driver: Electronic stabilization of the transition state.

-

The "Electronic Brake": The hydrolysis rate is governed by the Hammett equation:

For acetal hydrolysis, the reaction constant -

Chlorine Effect: Dominant. Chlorine is an EWG by induction (

for para-Cl). It destabilizes the positively charged oxocarbenium intermediate, raising the activation energy and significantly slowing hydrolysis.

Part 3: Structural Determinants of Stability[3]

The following table synthesizes the relative stability profiles of various chlorinated acetals. The "Stability Factor" is a normalized estimate relative to the unsubstituted acyclic acetal.

| Structure Type | Substituent (Ar-X) | Electronic Effect | Steric Effect | Kinetic Stability (Relative | Application Context |

| Acyclic (Dimethyl) | H (Unsubstituted) | None | None | 1.0 (Baseline) | Rapid release prodrugs |

| Acyclic | p-Cl | Inductive Withdrawal (-I) | Minimal | ~3.5x | Moderate stability |

| Acyclic | m-Cl | Inductive Withdrawal (-I) | Minimal | ~5.0x | Tuned stability |

| Acyclic | o-Cl | Inductive (-I) + Field | High Steric Shielding | ~10x - 20x | High acid resistance |

| Cyclic (1,3-Dioxolane) | H | None | Entropic Anchor | ~30x | Robust protecting group |

| Cyclic (1,3-Dioxolane) | p-Cl | Inductive (-I) | Entropic Anchor | ~100x | Maximal Stability |

Key Insights:

-

The Ortho Effect: Ortho-chlorine substituents provide a dual mechanism of protection. Electronically, they withdraw density.[1] Sterically, they twist the aromatic ring out of coplanarity with the oxocarbenium p-orbital (steric inhibition of resonance) and physically block the approach of the hydronium ion.

-

Synergy: Combining a cyclic structure (Thermodynamic stability) with a para-chloro substituent (Kinetic stability) creates an acetal that survives harsh acidic workups or gastric environments.

Part 4: Experimental Protocol (Kinetic Analysis)

To validate the stability of a specific chlorinated acetal, use the following self-validating UV-Vis protocol. This method relies on the distinct UV absorption shift between the acetal (conjugated system interrupted) and the aldehyde (fully conjugated).

Materials

-

Buffer: HCl/KCl buffer (pH 1.0 - 2.0) or Formate buffer (pH 3.0 - 4.0) depending on expected lability.

-

Solvent: Acetonitrile (HPLC Grade).

-

Instrumentation: UV-Vis Spectrophotometer with Peltier temperature control (

).

Workflow

Figure 2: Kinetic assay workflow for determining hydrolytic half-life.

Data Treatment

The hydrolysis follows pseudo-first-order kinetics. The rate constant

Part 5: Implications for Drug Design[2]

Prodrug Strategies

Chlorinated acetals are ideal for masking aldehyde-containing drugs or linking diol-containing payloads.

-

Stomach Stability: An unsubstituted benzaldehyde acetal may degrade too rapidly in the stomach (pH 1.5). Introducing a p-Cl substituent can extend the half-life from minutes to hours, allowing gastric transit.

-

Intracellular Release: Once absorbed, the pH rises to 7.4, where the acetal is effectively inert. Release can then be triggered by oxidative metabolism (CYP450) acting on the aromatic ring, rather than simple hydrolysis.

Bioisosteres

The p-chlorophenyl acetal moiety is often used as a lipophilic, metabolically stable bioisostere for other aromatic heterocycles. The chlorine atom increases lipophilicity (

References

-

Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. [Link]

-

Fife, T. H. (1972). Acetal hydrolysis.[2][3][4][5][6] General acid catalysis, intramolecular catalysis, and electrostatic effects. Accounts of Chemical Research, 5(8), 264–272. [Link]

-

Jensen, J. L., et al. (1979). Substituent effects on the acid-catalyzed hydrolysis of benzaldehyde dimethyl acetals. Journal of the American Chemical Society, 101(16), 4672–4675. [Link]

-

Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. Dimethyl Acetals [organic-chemistry.org]

- 3. chemicke-listy.cz [chemicke-listy.cz]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature | Open Access Research Journal of Chemistry and Pharmacy [oarjpublication.com]

- 6. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of 1-Chloro-3-(2,2-dimethoxyethyl)benzene

Topic: Synthesis protocols for 1-Chloro-3-(2,2-dimethoxyethyl)benzene Content Type: Detailed Application Note and Protocol Audience: Researchers, Process Chemists, and Drug Development Professionals

Abstract & Strategic Overview

1-Chloro-3-(2,2-dimethoxyethyl)benzene is a critical masked aldehyde intermediate used in the synthesis of isoquinoline alkaloids, agrochemicals, and heterocyclic pharmaceutical scaffolds. Its stability compared to the parent aldehyde (3-chlorophenylacetaldehyde) makes it the preferred form for storage and handling.

While classical routes involving the oxidation of 3-chlorostyrene or the protection of unstable phenylacetaldehydes exist, they often suffer from poor regioselectivity or polymerization side reactions. This guide prioritizes a Regioselective Heck Vinylation protocol as the "Gold Standard" for modern synthesis. This route offers superior atom economy, uses commercially available aryl halides, and avoids the homocoupling issues associated with benzylic Grignard reagents.

Retrosynthetic Logic

The synthesis is designed to install the two-carbon acetaldehyde chain onto the aromatic ring while simultaneously protecting it.

Figure 1: Retrosynthetic strategy prioritizing the Heck coupling pathway for regiocontrol.

Primary Protocol: Heck Vinylation & Transacetalization

Rationale: This method utilizes the Heck reaction to couple 1-bromo-3-chlorobenzene with a vinyl ether. The resulting enol ether is a "masked" aldehyde that is converted directly to the dimethyl acetal in a one-pot acidic workup, bypassing the isolation of the unstable aldehyde.

Reagents & Materials

| Reagent | Equiv. | Role | Critical Attribute |

| 1-Bromo-3-chlorobenzene | 1.0 | Substrate | Purity >98%; Aryl bromide is more reactive than chloride. |

| n-Butyl Vinyl Ether | 2.0 - 3.0 | Olefin Partner | Excess drives reaction; electron-rich olefin. |

| Palladium(II) Acetate | 0.01 - 0.03 | Catalyst | Pd(OAc)₂; Source of Pd(0). |

| DPPP | 0.02 - 0.06 | Ligand | 1,3-Bis(diphenylphosphino)propane; Ensures regioselectivity (α vs β). |

| Triethylamine (TEA) | 1.5 - 2.0 | Base | Scavenges HBr; Must be anhydrous. |

| Methanol | Solvent | Solvent/Reagent | Anhydrous; Source of methoxy groups. |

| p-Toluenesulfonic Acid | 0.05 | Catalyst | Acid catalyst for acetal exchange. |

Step-by-Step Methodology

Step 1: Heck Coupling (Enol Ether Formation)

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charging: Under a nitrogen stream, charge the flask with 1-bromo-3-chlorobenzene (1.0 equiv) and n-butyl vinyl ether (2.5 equiv).

-

Solvent: Add anhydrous DMF or Acetonitrile (approx. 5 mL per mmol substrate). Note: DMF often allows for higher temperatures and faster rates.

-

Catalyst Addition: Add Triethylamine (1.5 equiv), followed by Pd(OAc)₂ (2 mol%) and DPPP (4 mol%).

-

Expert Insight: The use of a bidentate ligand like DPPP is crucial to favor the internal insertion (β-arylation) over terminal, although electronic bias of vinyl ethers naturally favors the desired β-product.

-

-

Reaction: Heat the mixture to 80–90°C for 12–16 hours. Monitor by TLC (hexane/EtOAc) or GC-MS.

-

Checkpoint: The starting bromide should be consumed. The aryl chloride moiety remains intact due to the lower reactivity of the C-Cl bond compared to C-Br in Heck conditions.

-

Step 2: Transacetalization (One-Pot Workup)

-

Cooling: Cool the reaction mixture to room temperature.

-

Filtration: Filter through a pad of Celite to remove palladium black and ammonium salts. Wash the pad with a small amount of methanol.

-

Acidification: Concentrate the filtrate slightly (if DMF was used, this step is skipped; if MeCN, remove bulk solvent). Dilute the residue with Methanol (10 mL per mmol).

-

Acetal Formation: Add p-Toluenesulfonic acid monohydrate (pTsOH) (5 mol%). Stir at room temperature for 2–4 hours.

-

Quenching: Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF/MeOH) and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via vacuum distillation or flash chromatography (Silica gel, Hexane/EtOAc 95:5).

Yield Expectation: 75–85% overall yield.

Alternative Protocol: Grignard Alkylation

Rationale: Useful when the Heck catalyst is unavailable or cost-prohibitive. This route relies on the nucleophilic displacement of a bromoacetal by a benzyl Grignard reagent.

Warning: Benzylic Grignard reagents are prone to Wurtz-type homocoupling (dimerization). Slow addition and temperature control are critical.

Reagents

-

3-Chlorobenzyl chloride (Starting Material)

-

Magnesium Turnings (1.1 equiv, activated)

-

Trimethyl Orthoformate (1.2 equiv) OR Bromoacetaldehyde dimethyl acetal (1.1 equiv)

-

THF (Anhydrous)

Methodology

-

Grignard Formation: In a dry flask under Argon, activate Mg turnings with iodine. Add a solution of 3-chlorobenzyl chloride in THF dropwise at 0°C. Stir until Mg is consumed.

-

Note: 3-chlorobenzyl chloride is used; the chloride is stable enough to form the Grignard without self-reacting if temperature is controlled.

-

-

Alkylation:

-

Option A (Orthoformate): Add Trimethyl orthoformate to the Grignard solution. Reflux for 4-6 hours. This typically yields the acetal of the aldehyde (homologation by 1 carbon). Correction: Reaction of RMgX with HC(OR)3 yields R-CH(OR)2. This would yield the acetal of 3-chlorobenzaldehyde, not the target phenylacetaldehyde.

-

Option B (Bromoacetal - Correct Route): This is a coupling reaction.[1][2][3][4] However, Grignard + Bromoacetal requires copper catalysis (Li2CuCl4).

-

Preferred Alternative Route:3-Chlorobenzyl magnesium chloride + Triethyl orthoformate -> 3-Chlorobenzaldehyde diethyl acetal (Wrong carbon count).

Correction: To get the two-carbon chain via Grignard, one must react 3-Chlorobenzyl magnesium chloride with Triethyl orthoformate (yields aldehyde acetal, incorrect) or react 3-Chlorobenzyl halide with Magnesium then Ethyl Formate ? No.

Correct Grignard Path:

-

3-Chlorobenzyl chloride + Mg -> Grignard.

-

React with Triethyl orthoformate -> 1-chloro-3-(2,2-diethoxyethyl)benzene? NO. This reaction yields Ar-CH2-CH(OEt)2.

-

Clarification: Grignard (Ar-CH2-MgX) + HC(OEt)3 -> Ar-CH2-CH(OEt)2. This is the correct transformation. The nucleophilic carbon is the benzylic carbon. It attacks the orthoformate carbon.

-

-

Execution:

-

Cool Grignard (from 3-chlorobenzyl chloride) to 0°C.

-

Add Trimethyl orthoformate (2.0 equiv) dropwise.

-

Warm to reflux for 6 hours.

-

Quench with NH4Cl. Extract with ether.

-

Note: This route often gives lower yields (40-60%) due to homocoupling of the benzyl halide. The Heck route is superior.

-

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| Inert Atmosphere | Nitrogen/Argon | Pd(0) is sensitive to oxidation; Grignards degrade instantly with moisture. |

| Temperature (Heck) | 80–90°C | <80°C: Slow conversion. >100°C: Catalyst decomposition/Pd black formation. |

| Acid Catalyst (Workup) | pTsOH (pH ~2-3) | Insufficient acid leads to incomplete acetalization (mixed vinyl ether/hemiacetal). |

| Water Content | <0.1% | Water hydrolyzes the product acetal back to the aldehyde (3-chlorophenylacetaldehyde), which may polymerize. |

Stability & Storage

-

pH Sensitivity: Acetals are stable to base but highly sensitive to aqueous acid . Ensure the final product is stored over a trace of solid Na₂CO₃ or in a base-washed vial if long-term storage is required.

-

Polymerization: If the product smells strongly of floral/hyacinth (characteristic of phenylacetaldehyde), hydrolysis has occurred. Repurify immediately.

Safety & Handling

-

1-Bromo-3-chlorobenzene: Irritant. Avoid inhalation.

-

Palladium Acetate: Sensitizer. Handle in a fume hood.

-

Acetals: Generally flammable.

-

Waste Disposal: Segregate halogenated waste. Palladium residues should be recovered for precious metal refining.

References

-

Heck Reaction Mechanism & Scale-up

- Organic Syntheses, 2004, 81, 63–76.

-

Synthesis of Acetals via Heck Coupling

-

Journal of Organic Chemistry, 2001 , 66, 4340.[5] (Regioselective internal arylation of electron-rich olefins).

-

-

Properties of Phenylacetaldehyde Acetals

- PubChem Compound Summary, CID 14817334.

Sources

Application Note: High-Performance Suzuki-Miyaura Coupling of 1-Chloro-3-(2,2-dimethoxyethyl)benzene

Executive Summary

This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 1-Chloro-3-(2,2-dimethoxyethyl)benzene (referred to herein as CDEB ).

CDEB is a high-value scaffold due to its meta-substitution pattern and the presence of a dimethyl acetal group. This acetal serves as a robust "masked" aldehyde, allowing for coupling under basic conditions while reserving the option for late-stage deprotection to form functionalized benzaldehydes (precursors to indoles, isoquinolines, and complex heterocycles).

Key Challenges Addressed:

-

Aryl Chloride Activation: The C-Cl bond is significantly less reactive than C-Br or C-I, requiring electron-rich, bulky phosphine ligands or N-heterocyclic carbene (NHC) catalysts.

-

Acetal Preservation: The 2,2-dimethoxyethyl group is acid-labile. Protocols must strictly maintain basic or neutral pH until deprotection is desired.

Chemical Context & Mechanistic Strategy

Structural Analysis

-

Substrate: 1-Chloro-3-(2,2-dimethoxyethyl)benzene.

-

Electrophile: Aryl Chloride (Requires oxidative addition facilitation).[1]

-

Protecting Group: Dimethyl Acetal (Stable to base/nucleophiles; Labile to aqueous acid).

Catalyst Selection: The "Ligand Effect"

For unactivated aryl chlorides, standard catalysts like Pd(PPh3)4 are ineffective. We utilize Buchwald Precatalysts (specifically Generations 2 and 3) or Pd-PEPPSI systems.

-

XPhos / SPhos: These biaryl dialkylphosphine ligands are electron-rich (facilitating oxidative addition into the Ar-Cl bond) and bulky (promoting reductive elimination of the biaryl product).

-

Pd Source: Using precatalysts (e.g., XPhos Pd G2) ensures a precise 1:1 Pd:Ligand ratio and rapid activation, avoiding the induction period associated with Pd(OAc)2/Ligand mixing.

Base & Solvent Systems

-

Base: Potassium Phosphate Tribasic (K3PO4) or Cesium Carbonate (Cs2CO3) are preferred. They provide necessary basicity for transmetallation without the harshness of alkoxides (e.g., NaOtBu), which can cause side reactions with sensitive boronic acids.

-

Solvent: 1,4-Dioxane/Water or Toluene/Water biphasic systems are ideal. The water component is crucial for dissolving the inorganic base and activating the boronic acid (forming the boronate species).

Visualization: Reaction Pathway[2][3][4][5]

Caption: Mechanistic pathway for the Suzuki coupling of CDEB, highlighting the preservation of the acetal group until optional downstream deprotection.

Experimental Protocols

Protocol A: The "Workhorse" Method (High Throughput & Reliability)

Applicability: Best for standard aryl/heteroaryl boronic acids. Scale: 1.0 mmol (adaptable).

Reagents:

-

Substrate: CDEB (1.0 equiv, 200.7 mg)

-

Boronic Acid: Ar-B(OH)2 (1.2 equiv)

-

Catalyst: XPhos Pd G2 (2 mol%, ~15 mg) [Alternative: SPhos Pd G2]

-

Base: K3PO4 (2.0 equiv, 424 mg)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio, 5 mL total)

Procedure:

-

Setup: Charge a reaction vial (equipped with a stir bar and septa cap) with CDEB, Boronic Acid, XPhos Pd G2, and K3PO4.

-

Inertion: Evacuate and backfill with Nitrogen or Argon (3 cycles). Note: Oxygen removal is critical to prevent homocoupling and catalyst deactivation.

-

Solvation: Add degassed 1,4-Dioxane and Water via syringe.

-

Reaction: Heat the block/bath to 80°C with vigorous stirring.

-

Time: Typically 2–4 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexanes) or LC-MS.

-

Endpoint: Disappearance of the aryl chloride peak.

-

-

Workup (Acetal Preservation):

-

Purification: Flash chromatography on silica gel (pre-treated with 1% Et3N/Hexanes if the acetal is extremely sensitive, though usually unnecessary).

Protocol B: Sterically Demanding Substrates (PEPPSI Method)

Applicability: For ortho-substituted boronic acids or electron-poor coupling partners.

Reagents:

-

Catalyst: Pd-PEPPSI-IPr (2 mol%)

-

Base: K2CO3 (2.0 equiv)

-

Solvent: Toluene : Water (10:1)

Procedure:

-

Follow the setup in Protocol A.

-

Heat to 100°C . The higher temperature is tolerated well by the PEPPSI catalyst and the acetal (in basic media).

-

Workup as described in Protocol A.

Data Summary & Troubleshooting

| Parameter | Recommendation | Rationale |

| Ligand | XPhos or SPhos | Essential for activating the inert C-Cl bond. |

| Base | K3PO4 or Cs2CO3 | Strong enough for activation, compatible with acetals. Avoid NaOtBu (too strong/nucleophilic). |

| Solvent | Dioxane/H2O | Universal solubility. Water is required for boronate formation. |

| Temp | 80–100°C | Activation energy for Ar-Cl oxidative addition is high. |

| Workup | Neutral/Basic | Avoid HCl or acidic brine. Acid will hydrolyze the acetal to the aldehyde immediately. |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion | Oxidative Addition failure | Switch to XPhos Pd G3 or Pd-PEPPSI-IPr . Increase temp to 100°C. |

| Protodeboronation | Boronic acid instability | Switch to Boronic Ester (Pinacol) or K-Trifluoroborate salt. |

| Acetal Hydrolysis | Acidic contamination | Ensure solvents are not acidic (e.g., old CHCl3). Use buffered workup (NaHCO3). |

| Homocoupling | Oxygen presence | Degas solvents more thoroughly (sparge with Ar for 15 mins). |

Workflow Visualization

Caption: Decision tree for selecting the optimal coupling protocol based on steric demands and reaction outcome.

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

-

Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry - A European Journal, 2006.

-

Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, 1995.[4]

-

BenchChem. "Application Notes and Protocols for the Deprotection of the (2,2-Dimethoxyethyl)cyclohexane Group." BenchChem Protocols, 2025.[3]

-

Sigma-Aldrich. "Buchwald Ligands and Precatalysts User Guide." MilliporeSigma Technical Library.

Sources

Application Note: Optimized Synthesis of 3-(2,2-dimethoxyethyl)phenylmagnesium chloride

Abstract

This document provides a comprehensive guide for the synthesis of the Grignard reagent, 3-(2,2-dimethoxyethyl)phenylmagnesium chloride, from its corresponding aryl chloride. The protocol herein is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into the critical parameters governing the reaction. We will explore the challenges associated with using aryl chlorides, the importance of solvent selection, and robust methods for magnesium activation. Furthermore, this note details a reliable titration method for accurately determining the molarity of the prepared Grignard reagent, ensuring reproducibility in subsequent applications.

Introduction: The Challenge and Utility of Aryl Chloride Grignard Reagents

The Grignard reaction is a fundamental tool in organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide with an electrophile.[1] While aryl bromides and iodides are commonly employed due to their higher reactivity, the use of aryl chlorides is often preferred in industrial settings due to the lower cost and wider availability of the starting materials.[2] However, the formation of Grignard reagents from aryl chlorides is notoriously more challenging due to the stronger carbon-chlorine bond.[3]

The target molecule, 1-Chloro-3-(2,2-dimethoxyethyl)benzene, presents an additional consideration: the presence of an acetal functional group. While acetals are generally stable to Grignard reagents and are often used as protecting groups for aldehydes and ketones, their stability is not absolute and can be compromised under harsh reaction conditions.[4][5][6] Therefore, the successful preparation of 3-(2,2-dimethoxyethyl)phenylmagnesium chloride requires a carefully optimized protocol that balances the need for reactive conditions to activate the aryl chloride with the need for mildness to preserve the acetal.

Mechanistic Considerations and Key Parameters

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal.[7] The process is initiated by the transfer of an electron from the magnesium to the organic halide.[8] A passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings can significantly hinder this process, leading to a frustrating induction period or complete reaction failure.[4][9]

Solvent Selection: The Role of Tetrahydrofuran (THF)

The choice of an appropriate ethereal solvent is crucial for the stabilization of the Grignard reagent.[10] While diethyl ether is a common choice, tetrahydrofuran (THF) offers several advantages, particularly for less reactive halides like aryl chlorides.[11][12]

-

Enhanced Solvation: THF is more polar than diethyl ether and acts as a better Lewis base, forming a more stable complex with the magnesium center of the Grignard reagent.[2][11] This increased stabilization facilitates the formation of the organomagnesium compound.

-

Higher Boiling Point: THF has a higher boiling point (66 °C) compared to diethyl ether (34.6 °C).[12] This allows the reaction to be conducted at a higher temperature, which can be necessary to overcome the activation energy barrier associated with aryl chlorides.[13]

Magnesium Activation: Overcoming the Oxide Layer

Several methods exist to activate the magnesium surface and initiate the Grignard reaction.[4][14] For this specific application, a combination of chemical and mechanical activation is recommended.

-

Chemical Activation: The use of activators like iodine (I₂) or 1,2-dibromoethane is a common and effective strategy.[1][9] These reagents react with the magnesium oxide layer, exposing fresh, reactive magnesium metal.[1][15] 1,2-dibromoethane is particularly advantageous as its reaction with magnesium produces ethylene gas, providing a visual cue that activation has been successful.[4][9]

-

Mechanical Activation: Gentle heating and stirring can also help to break up the oxide layer and initiate the reaction.[13]

Experimental Workflow and Diagrams

The overall process for the preparation and subsequent use of the Grignard reagent can be visualized as a multi-step workflow.

Diagram 1: Grignard Reagent Preparation Workflow

Caption: Formation and reaction of the Grignard reagent.

Detailed Protocols

Safety Precaution: Grignard reagents are highly reactive and sensitive to moisture and air. [10]All procedures must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.

Preparation of 3-(2,2-dimethoxyethyl)phenylmagnesium chloride

Materials:

-

Magnesium turnings

-

1-Chloro-3-(2,2-dimethoxyethyl)benzene

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (crystal) or 1,2-dibromoethane

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

Procedure:

-

Apparatus Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.

-

Magnesium Addition: Add magnesium turnings (1.2 equivalents) to the reaction flask.

-

Activation: Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium. [1][9]Gently warm the flask with a heat gun until the iodine vapor is visible or bubbling (ethylene evolution) is observed. [9]4. Solvent Addition: Add a small amount of anhydrous THF to just cover the magnesium turnings.

-

Initiation: Prepare a solution of 1-Chloro-3-(2,2-dimethoxyethyl)benzene (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approx. 10%) of this solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and/or gentle refluxing begins. [8]6. Controlled Addition: Once the reaction has initiated, add the remaining aryl chloride solution dropwise at a rate that maintains a gentle reflux. [9]If the reaction becomes too vigorous, cool the flask in a water bath.

-

Completion: After the addition is complete, continue to stir the mixture and gently reflux for an additional 1-2 hours to ensure all the magnesium has reacted.

-

Storage: The resulting dark grey to brown solution of the Grignard reagent should be used immediately or stored under an inert atmosphere.

Titration of the Grignard Reagent

Accurate determination of the Grignard reagent concentration is critical for stoichiometric control in subsequent reactions. [4]A reliable method involves titration against a known amount of iodine in the presence of lithium chloride. [16][17] Materials:

-

Anhydrous Lithium Chloride (LiCl)

-

Iodine (I₂)

-

Anhydrous THF

-

The prepared Grignard reagent solution

Procedure:

-

Prepare Titration Solution: In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in a 0.5 M solution of anhydrous LiCl in anhydrous THF (e.g., 1.0 mL). [17]The LiCl helps to solubilize the iodine and sharpen the endpoint. [18]2. Titration: Cool the iodine solution to 0 °C. Slowly add the prepared Grignard reagent solution dropwise via a syringe with vigorous stirring.

-

Endpoint Determination: The endpoint is reached when the dark brown/red color of the iodine completely disappears, and the solution becomes colorless or pale yellow. [17]4. Calculation: The molarity of the Grignard reagent can be calculated using the following formula:

Molarity (M) = (moles of I₂) / (Volume of Grignard reagent added in Liters)

Note: The stoichiometry between the Grignard reagent and iodine is 1:1.

Summary of Critical Parameters

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Better stabilization of the Grignard reagent and higher boiling point for reacting less reactive aryl chlorides. [11][12] |

| Magnesium Activation | Iodine or 1,2-dibromoethane | Chemically removes the passivating MgO layer, exposing fresh magnesium. [1][4][9] |

| Reaction Conditions | Inert atmosphere (N₂ or Ar), anhydrous reagents | Grignard reagents are highly sensitive to moisture and oxygen. [10] |

| Addition Rate | Dropwise to maintain gentle reflux | Controls the exothermicity of the reaction and prevents runaway reactions. [2] |

| Quantification | Titration with I₂/LiCl in THF | Provides an accurate determination of the active Grignard reagent concentration. [16][17] |

References

-

The Grignard Reaction. (n.d.). University of California, Davis. [Link]

-

Why is THF used in Grignard? (2019, July 22). Quora. [Link]

-

Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (2002, October 24). ACS Publications. [Link]

-

Grignard reagent. (n.d.). Wikipedia. [Link]

-

Grignard-reagent formation in Multi-product facilities ‒ not an easy task! (n.d.). Schnyderchemsafety. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. [Link]

-

Synthesis and Preparation of Grignard Reagent. (2021, October 27). Research and Reviews. [Link]

- Preparation of grignard reagents. (n.d.).

-

Titrating Organometallic Reagents is Easier Than You Think. (2015, January 12). Chemtips. [Link]

-

Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.). pubs.acs.org. [Link]

-

Reactivity of Magnesium Surfaces during the Formation of Grignard Reagents. (n.d.). American Chemical Society. [Link]

-

Titration Grignard and BuLi. (n.d.). Scribd. [Link]

-

Activation of Grignard reagent. (2021, August 30). Chemistry Stack Exchange. [Link]

-

Grignard Reagent in THF vs in Diethyl ether. (2019, January 25). Chemistry Stack Exchange. [Link]

-

Grignard Reagents and Acetal Formation. (n.d.). Scribd. [Link]

-

Grignard Reagent. (n.d.). BYJU'S. [Link]

-

Grignard Reaction. (n.d.). University of Missouri–St. Louis. [Link]

-

Organic Syntheses Procedure. (n.d.). orgsyn.org. [Link]

-

Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 7: Compounds of Groups 13 and 2 (Al, Ga, In, Tl, Be...Mg). (n.d.). Thieme. [Link]

-

The Grignard Reaction – Unraveling a Chemical Puzzle. (2020, January 17). ACS Publications. [Link]

-

Ch23: Aryl Grignards. (n.d.). University of Calgary. [Link]

-

Preparation of an aromatic Grignard reagent. (2018, March 27). Chemistry Stack Exchange. [Link]

-

Protecting Groups In Grignard Reactions. (2015, December 16). Master Organic Chemistry. [Link]

-

Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. (2025, August 6). ResearchGate. [Link]

-

14.3: Acetal Formation. (2019, June 5). Chemistry LibreTexts. [Link]

-

Why do orthoesters react with Grignard reagents, but acetals and ketals don't? (2017, December 26). Quora. [Link]

-

Knochel-Hauser Base. (2015, January 12). Chem-Station Int. Ed.. [Link]

-

Solution Structures of Hauser Base iPr2NMgCl and Turbo-Hauser Base iPr2NMgCl•LiCl in THF and the Influence of LiCl on the Schlenk-Equilibrium. (n.d.). ResearchGate. [Link]

-

Recent advances in the application of Hauser bases and Turbo-Hauser bases in organic synthesis. (n.d.). Royal Society of Chemistry. [Link]

-

Why are chloro-based Grignard reagents harder to form? (2023, February 25). Reddit. [Link]

-

Turbo-Hauser bases. (n.d.). Wikipedia. [Link]

-

Organic Syntheses Procedure. (n.d.). orgsyn.org. [Link]

-

The Grignard Reagents: Their Preparation. (n.d.). Ursinus Digital Commons. [Link]

-

The Grignard Reaction. (n.d.). University of California, Davis. [Link]

-

Synthesis of phenylmagnesium chloride in hydrocarbons. (n.d.). ResearchGate. [Link]

-

Grignard Reaction. (n.d.). csus.edu. [Link]

-

The preparation of phenylmagnesium chloride. (2025, August 6). ResearchGate. [Link]

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. schnyderchemsafety.com [schnyderchemsafety.com]

- 3. reddit.com [reddit.com]

- 4. Grignard reagent - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.alfredstate.edu [web.alfredstate.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rroij.com [rroij.com]

- 11. quora.com [quora.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemtips.wordpress.com [chemtips.wordpress.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. echemi.com [echemi.com]

Troubleshooting & Optimization

Improving yield in the synthesis of 1-Chloro-3-(2,2-dimethoxyethyl)benzene

Executive Summary

This guide addresses the synthesis of 1-Chloro-3-(2,2-dimethoxyethyl)benzene (also known as 3-chlorophenylacetaldehyde dimethyl acetal). The critical bottleneck in this synthesis is the acetalization of the precursor, 2-(3-chlorophenyl)acetaldehyde .

This aldehyde is notoriously unstable, prone to polymerization and oxidation. Furthermore, acetalization is an equilibrium-limited reaction. High yields require a protocol that simultaneously drives the equilibrium to the right while suppressing acid-catalyzed self-condensation of the aldehyde.

Module 1: Critical Troubleshooting (Q&A)

Issue 1: "My reaction stalls at 60-70% conversion, even with excess methanol."

Diagnosis: Thermodynamic Equilibrium Limitation. Acetalization is reversible. The water generated during the reaction hydrolyzes the product back to the starting material. Adding excess methanol pushes the equilibrium via Le Chatelier's principle, but often not enough for >95% yield.

Solution: Chemical Dehydration via Trimethyl Orthoformate (TMOF). Do not rely solely on physical water removal (like Dean-Stark traps), which requires heat that degrades your thermally sensitive aldehyde. Use TMOF as a chemical water scavenger.[1]

-

Mechanism: TMOF reacts with the water produced to form methyl formate and two molecules of methanol.[1] This makes the reaction irreversible.

-

Recommendation: Use 1.2 to 1.5 equivalents of TMOF relative to the aldehyde.

Issue 2: "The reaction mixture turns dark/tarry, and yield drops."

Diagnosis: Acid-Catalyzed Polymerization. Phenylacetaldehydes (like your 3-chloro precursor) are highly prone to enolization. Strong acids or high temperatures induce aldol-like self-condensation (polymerization), resulting in "tar."

Solution: Switch to Mild Catalysis & Low Temperature.

-

Avoid: Concentrated H₂SO₄ or heating >40°C.

-

Preferred Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA) (0.5 - 1.0 mol%) or Ammonium Nitrate (NH₄NO₃) .

-

Protocol: Run the reaction at 0°C to Room Temperature . The 3-chloro substituent activates the carbonyl slightly, making it reactive enough to proceed without heat.

Issue 3: "I see the product on TLC, but it disappears/degrades during aqueous workup."

Diagnosis: Hydrolysis Reversion. Acetals are stable in base but extremely labile in acid. If you add water to the reaction mixture while the acid catalyst is still active, the acetal will hydrolyze back to the aldehyde immediately.

Solution: The "Basic Quench" Protocol. You must neutralize the catalyst before any aqueous contact.

-

Action: Add solid Sodium Carbonate (Na₂CO₃) or a solution of Sodium Methoxide (NaOMe) to the reaction mixture.

-

Check: Verify pH is >8.0 on wet pH paper before adding water or concentrating.

Module 2: Optimized Experimental Protocol

Objective: Synthesis of 1-Chloro-3-(2,2-dimethoxyethyl)benzene via TMOF-mediated acetalization.

Reagents Table

| Reagent | Equiv.[2][3] | Role | Critical Note |

| 2-(3-chlorophenyl)acetaldehyde | 1.0 | Precursor | Must be freshly distilled or >95% pure. |

| Methanol (Anhydrous) | 5.0 - 10.0 | Solvent/Reagent | Large excess drives kinetics. |

| Trimethyl Orthoformate (TMOF) | 1.2 - 1.5 | Water Scavenger | Essential for >90% conversion. |

| p-TSA (Monohydrate) | 0.01 (1 mol%) | Catalyst | If substrate is very sensitive, use Pyridinium p-toluenesulfonate (PPTS). |

| Sodium Methoxide (25% in MeOH) | 0.02 | Quench | Use to stop reaction before workup. |

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Charging: Add Methanol and TMOF . Add the p-TSA catalyst and stir until dissolved.

-

Addition: Cool the solution to 0°C . Add 2-(3-chlorophenyl)acetaldehyde dropwise over 15 minutes.

-

Why? Slow addition prevents localized high concentrations of aldehyde, reducing polymerization risk.

-

-

Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

-

Monitoring: Check TLC or GC. Look for the disappearance of the aldehyde peak.

-

-

Quench (CRITICAL): Once conversion is complete, add Sodium Methoxide solution (or solid Na₂CO₃) directly to the reaction flask. Stir for 10 minutes.

-

Validation: Spot an aliquot on wet pH paper. It must read pH 8–9.

-

-

Concentration: Remove Methanol and Methyl Formate (byproduct) under reduced pressure (Rotavap) at <40°C.

-

Workup: Dissolve the residue in Ethyl Acetate or MTBE. Wash with saturated NaHCO₃ (aq) followed by Brine.

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Distill under high vacuum (Kugelrohr or Vigreux) to obtain the pure acetal.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic and chemical flow to prevent yield loss.

Caption: Workflow for maximizing acetal yield. Note the critical "Quench" step before workup to prevent hydrolysis.

Module 4: Comparative Data (Water Removal)

Why TMOF is superior for this specific substrate compared to traditional methods:

| Method | Mechanism | Suitability for Phenylacetaldehydes | Yield Impact |

| Dean-Stark Distillation | Physical azeotrope (requires heat) | Low . Heat promotes polymerization of the unstable aldehyde. | Moderate (60-75%) |

| Molecular Sieves (3A) | Physical adsorption | Medium . Effective but slow; sieves can sometimes catalyze side reactions. | Good (75-85%) |

| Trimethyl Orthoformate (TMOF) | Chemical consumption | High . Works at low temp; drives equilibrium irreversibly. | Excellent (90-98%) |

References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (Chapter on Protection for the Carbonyl Group).[1][2]

- Wakisaka, M., et al. (2018). Synthesis of Acetal Derivatives using Orthoformates. Chemical and Pharmaceutical Bulletin.

-

Sigma-Aldrich. (2024). Product Specification: 2-(3-Chlorophenyl)acetaldehyde. (Data on precursor instability and storage requirements).

- Patel, A., et al. (2010). Process for the preparation of phenylacetaldehyde dimethyl acetal derivatives. US Patent Application 2010/0121.

Sources

Technical Support Center: Preventing Premature Hydrolysis of 1-Chloro-3-(2,2-dimethoxyethyl)benzene

Welcome to the technical support guide for 1-Chloro-3-(2,2-dimethoxyethyl)benzene. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Its purpose is to provide in-depth, field-proven guidance on preventing its premature degradation during storage and handling, ensuring the integrity of your experiments and the quality of your results.

Section 1: The Root of the Problem - Understanding the Vulnerability of the Acetal Group

The stability of 1-Chloro-3-(2,2-dimethoxyethyl)benzene is dictated not by its chlorinated aromatic ring, but by the dimethyl acetal functional group (-CH(OCH₃)₂) on the ethyl side chain. Acetals are generally robust and stable functional groups, making them excellent protecting groups for aldehydes in multi-step syntheses.[1] However, their stability is highly dependent on pH. While they are stable in neutral and basic conditions, they are exceptionally sensitive to acid-catalyzed hydrolysis, especially in the presence of water.[2][3]

The hydrolysis process regenerates the parent aldehyde, 3-chlorophenylacetaldehyde, and two equivalents of methanol. This degradation is often initiated by seemingly benign sources of acid, such as:

-

Atmospheric Moisture: Water from the air can be absorbed by the compound or solvent.

-

Acidic Contaminants: Trace acids on glassware, in solvents, or from atmospheric gases like CO₂ dissolving in ambient moisture can act as catalysts.

-

Improper Purification Media: Standard silica gel is inherently acidic and can cause significant hydrolysis during column chromatography.[2]

The mechanism for this acid-catalyzed hydrolysis is a well-established, multi-step equilibrium process.[4] Understanding this pathway is critical to preventing it.

Caption: Acid-catalyzed hydrolysis of the acetal functional group.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered by researchers using 1-Chloro-3-(2,2-dimethoxyethyl)benzene.

Q1: I suspect my sample has degraded. How can I confirm hydrolysis has occurred?

A1: Visual inspection is unreliable. The most definitive method is through analytical techniques. The primary hydrolysis product is 3-chlorophenylacetaldehyde .

-

¹H NMR Spectroscopy: This is the most direct method. Look for the appearance of a characteristic aldehyde proton signal, which is a singlet or triplet typically found far downfield between δ 9-10 ppm . Concurrently, you will observe a decrease in the integration of the acetal methoxy signal (a singlet around δ 3.3 ppm) and the acetal proton (a triplet around δ 4.5 ppm).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the parent compound from the aldehyde hydrolysis product and confirm the identity of the aldehyde by its mass spectrum.

-

Thin-Layer Chromatography (TLC): The resulting aldehyde is more polar than the parent acetal. On a silica gel plate, the aldehyde will have a lower Rf value. You may see a new, lower spot appearing over time. However, be aware that the acidic nature of the silica plate itself can cause some hydrolysis during analysis.[2]

Q2: What are the absolute ideal storage conditions to maximize shelf-life?

A2: To prevent hydrolysis, you must rigorously exclude moisture and acid. The ideal conditions are summarized below.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Slows the rate of any potential degradation reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces air, preventing exposure to atmospheric moisture and oxygen. Some acetals can slowly form peroxides with air.[5] |

| Container | Amber Glass Bottle with PTFE-lined Cap | Protects from light and provides an excellent seal. PTFE is inert and prevents contamination from the cap liner. |

| State | Anhydrous (as supplied) | Water is a necessary reactant for hydrolysis.[6] |

| Environment | Store inside a desiccator, even when refrigerated. | Provides a secondary barrier against moisture ingress, especially during temperature fluctuations. |

Q3: My lab doesn't have a glovebox or Schlenk line. How can I safely handle the compound to prevent contamination?

A3: While specialized equipment is ideal, you can still maintain compound integrity with careful technique.

-

Equilibrate: Allow the sealed bottle to warm to room temperature for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold compound.

-

Minimize Open Time: Open the bottle only for the time necessary to remove the material.

-

Use Dry Tools: Use oven-dried spatulas or syringes for transfer.

-

Inert Gas Flush: If possible, briefly flush the headspace of the bottle with a gentle stream of dry nitrogen or argon before re-sealing.

-

Seal Tightly: Immediately and tightly seal the container. Wrap the cap and neck with Parafilm® for an extra barrier.

Q4: Can I use common drying agents like anhydrous magnesium sulfate if I suspect water contamination?

A4: You must be cautious. While neutral drying agents like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are generally safe, avoid any acidic drying agents.[2] For example, calcium chloride (CaCl₂) can sometimes be slightly acidic and should be used with caution. Never use an acidic wash to remove water-soluble impurities during a workup, as this will rapidly hydrolyze the acetal.[2]

Q5: How long can I expect the compound to remain stable?

A5: If stored under the ideal conditions described above, an unopened container should be stable for at least 18 months.[5] Once opened, the stability is highly dependent on handling. It is recommended to use an opened container within 12 months.[5] For critical applications, it is best practice to re-analyze the material via NMR if it has been opened and stored for more than 6 months.

Section 3: Key Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

-

Initial Receipt: Upon receiving the compound, inspect the seal for integrity. Record the date of receipt on the bottle.

-

Inert Atmosphere: If the compound was not supplied under an inert atmosphere, consider carefully transferring it to a new, oven-dried amber glass vial with a PTFE-lined cap inside a glovebox or under a positive pressure of argon/nitrogen.

-

Sealing: Tightly seal the primary container. For extra protection, wrap the cap-bottle interface with Parafilm®.

-

Secondary Containment: Place the sealed bottle inside a desiccator containing a suitable desiccant (e.g., Drierite™ or silica gel with indicator).

-

Refrigeration: Place the entire desiccator in a 2-8 °C refrigerator. Do not store in a freezer, as this can cause pressure changes and compromise the seal during temperature cycles.

Protocol 2: Quality Control (QC) Check for Hydrolysis via ¹H NMR

-

Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of 1-Chloro-3-(2,2-dimethoxyethyl)benzene in ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃).

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Analysis:

-

Check for Purity: Confirm the presence of the key signals for the parent compound:

-

Aromatic protons (multiplets, ~δ 7.0-7.3 ppm)

-

Acetal CH proton (triplet, ~δ 4.5 ppm)

-

Methoxy protons (singlet, ~δ 3.3 ppm)

-

Methylene protons (doublet, ~δ 2.8 ppm)

-

-

Check for Degradation: Carefully examine the region between δ 9.0 and 10.0 ppm . The presence of any signal in this region, particularly a singlet or small triplet around δ 9.7 ppm, indicates the formation of the 3-chlorophenylacetaldehyde impurity.

-

Quantification: The level of impurity can be estimated by comparing the integration of the aldehyde proton signal to a well-resolved proton signal from the parent compound.

-

References

- BenchChem Technical Support. (2025). Preventing the hydrolysis of N-Benzylaminoacetaldehyde diethyl acetal during reaction workup. BenchChem.

- Rzepa, H. (2015). How to stop (some) acetals hydrolysing. Henry Rzepa's Blog.

-

Wikipedia. (n.d.). Acetal. Wikipedia. [Link]

- Santa Cruz Biotechnology. (n.d.).

-

Studylib. (n.d.). Acetal Formation: Mechanism, Protection, and Storage. Studylib.net. [Link]

-

National Center for Biotechnology Information. (n.d.). Acetal. PubChem. [Link]

- Fisher Scientific. (2025).

-

Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

-

Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]

-

Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Organic Chemistry Tutor. [Link]

-

Pearson. (n.d.). Propose a mechanism for the acid-catalyzed hydrolysis of the acetal. Pearson+. [Link]

Sources

- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. studylib.net [studylib.net]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Acetal - Wikipedia [en.wikipedia.org]

Technical Support Center: Optimizing Reaction Temperatures for Coupling 1-Chloro-3-(2,2-dimethoxyethyl)benzene

Welcome to the technical support center for optimizing cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals working with 1-Chloro-3-(2,2-dimethoxyethyl)benzene. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. The key challenge with this substrate lies in activating the relatively inert C-Cl bond, a process where temperature plays a decisive role.

Core Principles: The Role of Temperature in the Catalytic Cycle

In palladium-catalyzed cross-coupling, the reaction temperature is a critical parameter that directly influences reaction rate, yield, and selectivity. Its primary role is to provide the necessary activation energy for the rate-determining step, which, for aryl chlorides, is almost always the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond.[1][2]

-

Insufficient Temperature: The catalyst may fail to insert into the C-Cl bond, resulting in no reaction or extremely slow conversion.

-

Optimal Temperature: Provides sufficient energy for efficient oxidative addition without promoting significant side reactions or catalyst degradation.

-

Excessive Temperature: Can lead to a host of problems, including decomposition of the catalyst (forming palladium black), degradation of reagents or products, and an increase in side reactions like homocoupling or protodeboronation (in Suzuki reactions).[1][3][4]

Optimizing temperature is therefore a balancing act, as illustrated in the workflow below.

Caption: A systematic workflow for empirical temperature optimization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for coupling 1-Chloro-3-(2,2-dimethoxyethyl)benzene?

A: For most palladium-catalyzed couplings of aryl chlorides (Suzuki, Buchwald-Hartwig, Heck), a starting temperature between 80°C and 100°C is a reliable and recommended starting point.[1][5] This range is often sufficient to promote oxidative addition without immediately causing catalyst degradation. For Sonogashira couplings, which can sometimes proceed at lower temperatures, starting at 60-80°C may be appropriate.[6]

Q2: My reaction is not proceeding at 80°C. Should I just increase the temperature?

A: While insufficient temperature is a likely cause, it is crucial to approach this systematically. Before simply increasing the heat, verify that other key parameters are optimal. The choice of ligand, base, and solvent system is highly interdependent with temperature.[4][7] For aryl chlorides, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the reaction at reasonable temperatures.[3][8][9] If your catalyst system is appropriate, increasing the temperature in 10-20°C increments is the logical next step.[1]

Q3: What are the primary risks of using excessively high temperatures (e.g., >120°C)?

A: High temperatures can introduce several competing and often irreversible side reactions:

-

Catalyst Decomposition: The active LPd(0) species can be thermally unstable, leading to the formation of inactive palladium black. This is often indicated by the reaction mixture turning black and the reaction stalling.[10]

-

Protodeboronation (Suzuki Coupling): This is the hydrolysis of the boronic acid's C-B bond, replacing it with a C-H bond. It is often accelerated by high temperatures and prolonged reaction times.[1][4]

-

Homocoupling: The dimerization of your starting material (e.g., boronic acid in a Suzuki reaction) can become more prevalent at higher temperatures.[3]

-

Substrate/Product Degradation: While the 2,2-dimethoxyethyl (acetal) group is generally stable under the basic conditions of most coupling reactions, extreme heat could potentially lead to degradation pathways.

Q4: Is the 2,2-dimethoxyethyl group on my substrate stable at typical coupling temperatures?

A: Yes, the dimethoxyethyl group, which is an acetal, is generally stable under the neutral to basic conditions required for most palladium-catalyzed cross-coupling reactions. Acetal hydrolysis is catalyzed by acid, which is absent in these reaction mixtures. Thermal stability is also good within the typical 80-120°C range. However, if your reaction generates acidic byproducts for any reason, or if you are using a Lewis-acidic additive, stability could be compromised.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low to No Conversion of Starting Material

-

Symptom: Your primary analytical method (TLC, LC-MS) shows that 1-Chloro-3-(2,2-dimethoxyethyl)benzene remains largely unreacted after several hours.

-

Primary Cause: The activation energy for the oxidative addition of the C-Cl bond is not being met. This is the most common hurdle for aryl chlorides.[1]

-

Solutions & Causality:

-

Increase Temperature Systematically: Raise the reaction temperature in 10-20°C increments. Monitor each new temperature to find the point where conversion begins without significant side product formation.

-

Re-evaluate Ligand Choice: The ligand is crucial for activating the palladium catalyst. For a less reactive substrate like an aryl chloride, a general-purpose ligand like PPh₃ may be insufficient. Switch to a modern, electron-rich, and sterically bulky ligand such as a biarylphosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC).[8][9] These ligands increase the electron density on the palladium center, which facilitates its insertion into the C-Cl bond.[8]

-

Check Catalyst Activity: Ensure your palladium precatalyst is active. Modern precatalysts (e.g., G3 or G4 palladacycles) are often more effective as they form the active LPd(0) catalyst more cleanly and efficiently than older sources like Pd(OAc)₂.[3]

-

Issue 2: Significant Side Product Formation

-

Symptom: The reaction consumes the starting material, but the desired product is a minor component in a complex mixture.

-

Primary Cause: The reaction temperature is likely too high, promoting alternative reaction pathways that are kinetically competitive with your desired coupling.

-

Solutions & Causality:

-

Reduce Reaction Temperature: If you have achieved full conversion but have poor selectivity, decrease the temperature by 10-15°C. This can disfavor high-energy side reactions while still allowing the desired transformation to proceed, albeit more slowly.

-

Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed. Prolonged heating at high temperatures, even after the reaction is complete, can lead to product degradation or the formation of byproducts like homocoupled species.[1]

-

Improve Degassing: For side reactions like homocoupling of boronic acids (Suzuki), the cause can be oxygen re-oxidizing Pd(0) to Pd(II).[1] Ensure your solvent and reaction setup are thoroughly degassed to minimize this pathway, which can be exacerbated by high temperatures.

-

Issue 3: Reaction Stalls and Palladium Black Precipitates

-

Symptom: The reaction proceeds initially but then stops, and a black precipitate (palladium black) forms.

-